2-(3-Aminophenyl)-3-methylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3-aminophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,12H2,1-2H3,(H,13,14) |
InChI Key |
BXJHGCNKBQSDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)N)C(=O)O |
Origin of Product |
United States |
Strategic Synthesis and Advanced Derivatization of 2 3 Aminophenyl 3 Methylbutanoic Acid and Its Analogues
Methodological Foundations for Asymmetric Amino Acid Synthesis
The stereocontrolled synthesis of α-amino acids has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. These methods can be broadly categorized into enantioselective catalysis, chiral auxiliary-mediated approaches, and biocatalytic pathways, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.
Enantioselective Catalysis in Chiral Amino Acid Construction
Enantioselective catalysis provides an elegant and atom-economical approach to chiral amino acids by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent strategy involves the asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives. Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, have proven highly effective in this regard.
Another powerful technique is phase-transfer catalysis, which has been successfully applied to the enantioselective alkylation of glycine (B1666218) derivatives. acs.org In this approach, a chiral quaternary ammonium (B1175870) salt or a crown ether derivative facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the asymmetric alkylation occurs. organic-chemistry.org The choice of catalyst, substrate, and reaction conditions is crucial for achieving high enantioselectivity.
| Catalyst Type | Key Features | Typical Substrates |
| Transition Metal Complexes (e.g., Rh, Ru with chiral ligands) | High turnover numbers, excellent enantioselectivity. | Prochiral enamides, dehydroamino acids. |
| Chiral Phase-Transfer Catalysts | Mild reaction conditions, operational simplicity. | Glycine Schiff bases. |
| Organocatalysts (e.g., chiral thioureas, phosphoric acids) | Metal-free, environmentally benign. | Imines, nitroalkenes. |
Detailed research findings indicate that iridium complexes with chiral ligands, such as (S,S)-f-Binaphane, are highly efficient for the asymmetric hydrogenation of N-alkyl imines, which can then be converted to the corresponding amino acids with high enantiomeric excess (ee). acs.orgnih.gov Similarly, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters using P-stereogenic dialkyl phosphine ligands has emerged as a valuable method for producing chiral α-aryl glycines. acs.org
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry in the synthesis of complex molecules, including amino acids. numberanalytics.com This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recycled.
A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural products like amino acids, terpenes, or carbohydrates. numberanalytics.com Oxazolidinones, popularized by Evans, are among the most widely used auxiliaries for the stereoselective alkylation of enolates derived from N-acylated substrates. wikipedia.org The steric hindrance provided by the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation.
Another notable class of auxiliaries are the Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov These complexes can be diastereoselectively alkylated, and subsequent hydrolysis cleaves the desired α-amino acid from the chiral template. nih.gov This method has been successfully applied to the synthesis of a wide range of tailor-made amino acids. nih.gov
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. | Steric shielding of one face of the enolate. |
| Ni(II) Schiff Base Complexes | Asymmetric alkylation of glycine derivatives. | Formation of a rigid chiral complex that directs alkylation. |
| Camphorsultams | Diels-Alder reactions, alkylations. | Steric and electronic control. |
| Pseudoephedrine Amides | Asymmetric alkylation. | Chelation-controlled stereoselectivity. |
Biocatalytic Pathways for Asymmetric Synthesis of Amino Acids
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. rsc.org Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. For amino acid synthesis, several classes of enzymes are particularly relevant.
Transaminases (or aminotransferases) catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid, generating a new chiral amino acid. nih.gov By employing a thermophilic and promiscuous transaminase, a dynamic kinetic resolution process can be established to synthesize β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov
Amino acid dehydrogenases catalyze the reductive amination of α-keto acids using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.gov Furthermore, imine reductases and engineered amine dehydrogenases have expanded the scope of biocatalytic reductive amination to include a wider range of ketone substrates for the synthesis of primary amines, which can be precursors to amino acids. nih.gov
| Enzyme Class | Reaction Catalyzed | Key Advantages |
| Transaminases (Aminotransferases) | Amino group transfer from an amino donor to a keto acid. | High stereoselectivity, broad substrate scope. |
| Amino Acid Dehydrogenases | Reductive amination of α-keto acids. | Use of simple and inexpensive starting materials. |
| Imine Reductases | Asymmetric reduction of imines. | Access to a wide variety of chiral amines. |
| Hydrolases (e.g., lipases, esterases) | Kinetic resolution of racemic amino acid esters or amides. | High enantioselectivity, operational simplicity. |
Targeted Synthesis of the 2-(3-Aminophenyl)-3-methylbutanoic acid Core Scaffold
Retrosynthetic Analysis and Precursor Identification
A plausible retrosynthetic analysis of this compound would involve disconnecting the molecule at key bonds to identify readily available starting materials. A logical approach would be to first consider the formation of the amino acid backbone and then the introduction of the aryl substituent.
One possible retrosynthetic route involves the asymmetric alkylation of a chiral glycine enolate equivalent. In this scenario, the target molecule can be disconnected at the Cα-aryl bond, leading back to a protected glycine derivative and a suitable 3-substituted phenyl electrophile. Alternatively, a more convergent approach could involve the alkylation of a chiral glycine enolate with an isopropyl halide, followed by a cross-coupling reaction to introduce the 3-aminophenyl group.
A key precursor for the synthesis of the target molecule is likely to be a derivative of 3-methylbutanoic acid. The synthesis of 3-methylbutanoic acid itself can be achieved through various routes, including the oxidation of 3-methylbutanal (B7770604) or the oxidative decarboxylation of α-keto isocaproate.
Optimized Reaction Conditions for Aryl-Substituted Branched Amino Acids
The successful synthesis of aryl-substituted branched amino acids hinges on the careful optimization of reaction conditions to control both stereoselectivity and chemical yield. For the construction of the this compound scaffold, several key steps would require meticulous optimization.
In a chiral auxiliary-based approach, the diastereoselective alkylation of a chiral glycine enolate equivalent with an isopropyl halide would be a critical step. The choice of the chiral auxiliary, the base used for enolate formation, the solvent, and the reaction temperature would all play a crucial role in determining the diastereoselectivity of this transformation. For instance, the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures is often employed to ensure high stereocontrol.
Following the establishment of the α-stereocenter, the introduction of the 3-aminophenyl group could be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, on a suitably functionalized precursor. The optimization of the catalyst, ligand, base, and solvent system would be essential to achieve a high yield in the coupling step. Alternatively, the aryl group could be introduced earlier in the synthesis, with the amino functionality protected and deprotected at a later stage.
The final deprotection of the chiral auxiliary and any protecting groups on the amino and carboxyl functionalities would also require careful selection of reagents and conditions to avoid racemization or side reactions.
| Reaction Step | Key Parameters for Optimization | Desired Outcome |
| Asymmetric Alkylation | Chiral auxiliary, base, solvent, temperature, alkylating agent. | High diastereoselectivity, good chemical yield. |
| Aryl Group Introduction | Catalyst, ligand, base, solvent, temperature, coupling partners. | High yield of cross-coupling product. |
| Deprotection | Reagents, solvent, temperature. | Clean removal of protecting groups without racemization. |
Chemical Derivatization for Functional Diversification and Analogue Generation
Functional diversification of this compound is achieved through the selective modification of its inherent functional groups. The presence of the amino group, the carboxylic acid, and the activated phenyl ring allows for a multitude of chemical transformations. These modifications are instrumental in exploring the structure-activity relationships (SAR) of resulting analogues, providing insights into the molecular requirements for biological activity.
Selective functionalization of this compound requires careful consideration of the reactivity of its different components. The nucleophilic amino group and the electrophilic carboxyl group (upon activation) are primary sites for modification.
Functionalization of the Amino Group: The primary aromatic amine is a highly versatile handle for derivatization. Standard reactions include:
Acylation/Amidation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents like EDC) to form amides. This transformation is useful for introducing a wide variety of substituents and can modulate the electronic properties of the aromatic ring.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many therapeutic agents.
Alkylation and Reductive Amination: N-alkylation can be achieved with alkyl halides, though over-alkylation can be an issue. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.
Diazotization: The aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functionalities onto the phenyl ring, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.
Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety is typically targeted for modifications that alter polarity and introduce new interaction points.
Esterification: Reaction with alcohols under acidic conditions or using coupling agents produces esters. This is a common strategy to create prodrugs, increasing lipophilicity and potentially improving cell permeability. A study on valsartan, which shares the 2-amido-3-methylbutanoic acid core structure, demonstrated the synthesis of various ester derivatives to enhance biological properties. mdpi.com
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/DIC) yields amides. This allows for the extension of the molecule and the introduction of diverse chemical functionalities, a strategy used in creating analogues of other aminocarbonylphenyl propanoic acids. nih.gov
Functionalization of the Phenyl Ring: The phenyl ring can be functionalized via electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing group, while the alkyl acid side chain is a weakly deactivating, ortho-, para-directing group. Therefore, substitutions like halogenation, nitration, or Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Palladium-catalyzed C-H functionalization, using a directing group strategy, has also emerged as a powerful tool for the selective modification of the aromatic core of amino acids. rsc.org
The following table summarizes potential selective functionalization strategies for the parent compound.
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |
| Amino Group | Acylation | Acyl chloride, Pyridine | N-Acyl derivatives |
| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl derivatives | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl derivatives | |
| Carboxylic Acid | Esterification | Alcohol, H₂SO₄ (cat.) | Ester derivatives |
| Amidation | Amine, EDC/HOBt | Amide derivatives | |
| Phenyl Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo-phenyl derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitro-phenyl derivatives |
The generation of structurally diverse analogues is essential for probing biological systems and elucidating the mechanism of action of parent compounds. By systematically altering the structure of this compound, analogues can be designed as chemical probes to study specific biological processes or as potential therapeutic leads with improved potency, selectivity, or pharmacokinetic properties. scirp.org
Scaffold Modification and Bioisosteric Replacement: One approach to analogue design is to modify the core scaffold. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore the impact of electronics and heteroatoms on activity. The carboxylic acid could be replaced with bioisosteres such as a tetrazole, which is a common strategy in drug design, notably seen in angiotensin II receptor blockers like valsartan. mdpi.com
Combinatorial Derivatization: By combining the selective functionalization strategies described above, a combinatorial library of analogues can be prepared. For example, a set of N-acyl derivatives could each be subjected to esterification with a panel of alcohols, rapidly generating a large and diverse collection of compounds. This approach allows for a broad exploration of the chemical space around the parent molecule.
Design of Probes for Bio-imaging: Analogues can be designed specifically as probes for biological imaging. This typically involves attaching a fluorescent reporter group, such as a BODIPY or fluorescein (B123965) dye, to the parent scaffold. scirp.org The derivatization would ideally occur at a position that does not interfere with the compound's biological activity, which could be determined through initial SAR studies. For example, a fluorophore could be appended via an amide linkage to the carboxylic acid or attached to the amino group through a stable linker.
The table below presents examples of structurally diverse analogues that could be generated from this compound for biological probing.
| Analogue Class | Design Strategy | Example Modification | Potential Application |
| N-Acyl Analogues | Acylation of the amino group | Addition of a 4-nitrobenzoyl group | Probing electronic requirements at the amino position |
| Ester Prodrugs | Esterification of the carboxylic acid | Formation of an ethyl ester | Investigating enhanced cell permeability |
| Amide Library | Amidation of the carboxylic acid | Coupling with a library of primary amines | Exploring SAR and identifying key interaction points |
| Heterocyclic Cores | Replacement of the phenyl ring | Substitution with a pyridyl ring | Evaluating the role of the aromatic system |
| Bioisostere Analogues | Replacement of the carboxylic acid | Substitution with a tetrazole ring | Mimicking the acidic proton with improved metabolic stability |
| Fluorescent Probes | Attachment of a fluorophore | N-acylation with a BODIPY-containing acid | Cellular imaging and target localization studies |
Through these advanced derivatization strategies, a comprehensive library of analogues of this compound can be systematically synthesized. The subsequent biological evaluation of these compounds would provide critical insights into their structure-activity relationships, paving the way for the development of potent and selective chemical probes or novel therapeutic candidates.
Sophisticated Analytical and Spectroscopic Characterization of 2 3 Aminophenyl 3 Methylbutanoic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon to a specific position within the molecule.
Proton (¹H) NMR Analysis: The ¹H NMR spectrum of 2-(3-Aminophenyl)-3-methylbutanoic acid is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by neighboring functional groups. The aromatic protons appear in the downfield region (typically δ 6.5-8.0 ppm) due to the ring current effect. The α-proton, adjacent to both the phenyl ring and the carboxylic acid, would appear as a doublet, while the β-proton would be a multiplet. The isopropyl methyl groups are diastereotopic and would likely appear as two distinct doublets.
Carbon-13 (¹³C) NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 170-185 ppm). mdpi.comsteelyardanalytics.com The aromatic carbons appear in the δ 115-150 ppm range, with the carbon attached to the amino group showing a characteristic shift. mdpi.com The aliphatic carbons (α-carbon, β-carbon, and methyl carbons) resonate in the upfield region of the spectrum. bhu.ac.in
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxyl (COOH) | 10.0 - 12.0 (s, 1H) | 175.0 - 180.0 |
| α-CH | 3.5 - 3.9 (d, 1H) | 58.0 - 62.0 |
| β-CH | 2.1 - 2.5 (m, 1H) | 30.0 - 35.0 |
| Isopropyl CH₃ (x2) | 0.9 - 1.2 (2 x d, 6H) | 18.0 - 22.0 |
| Amino (NH₂) | 3.5 - 4.5 (s, 2H) | - |
| Aromatic C-2' | ~6.7 (d, 1H) | ~115.0 |
| Aromatic C-4' | ~6.6 (t, 1H) | ~118.0 |
| Aromatic C-5' | ~7.1 (t, 1H) | ~130.0 |
| Aromatic C-6' | ~6.8 (d, 1H) | ~116.0 |
| Aromatic C-1' | - | ~140.0 |
| Aromatic C-3' | - | ~148.0 |
Note: Predicted values are based on structural analysis and typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
The spectrum of this compound would display several characteristic absorption bands. The carboxylic acid O-H stretch appears as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The N-H stretching of the primary amine typically presents as two distinct peaks (symmetric and asymmetric) around 3300-3500 cm⁻¹. ucla.edu The strong, sharp absorption of the carbonyl (C=O) group from the carboxylic acid is expected in the 1700-1725 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and C-H bending bands for meta-substitution appear in the fingerprint region. researchgate.netresearchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Broad, Strong |
| Amine (N-H) | Stretch | 3500 - 3300 (two bands) | Medium |
| Aliphatic (C-H) | Stretch | 2970 - 2870 | Medium to Strong |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak to Medium |
| Carbonyl (C=O) | Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1600 - 1450 (multiple) | Medium |
| Amine (N-H) | Bend | 1640 - 1560 | Medium |
| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Strong |
| Aromatic C-H (meta-subst.) | Bend (out-of-plane) | ~880, ~780, ~690 | Strong |
Mass Spectrometry: High-Resolution and Tandem Mass Spectrometry (ESI-MS, LC-MS/MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids, which typically form protonated molecules [M+H]⁺ in positive ion mode.
High-resolution mass spectrometry (HRMS) can determine the mass of the [M+H]⁺ ion with high accuracy, allowing for the confirmation of the elemental formula (C₁₁H₁₆NO₂⁺).
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion ([M+H]⁺) to generate product ions. The fragmentation pattern provides valuable structural information. For aromatic amino acids, common fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃) and the concomitant loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. acs.orgrsc.org
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion Species | Calculated m/z (Monoisotopic) | Fragmentation Pathway | Predicted Fragment Ions (m/z) |
| [M+H]⁺ | 194.1176 | - | - |
| [M+H - NH₃]⁺ | 177.1015 | Loss of ammonia from the amino group | 177.1 |
| [M+H - H₂O]⁺ | 176.1070 | Loss of water from the carboxylic acid group | 176.1 |
| [M+H - (H₂O+CO)]⁺ | 148.1121 | Consecutive loss of water and carbon monoxide | 148.1 |
| [C₈H₁₀N]⁺ | 120.0808 | Cleavage of the butanoic acid side chain | 120.1 |
Chromatographic Methodologies for Purity and Isomeric Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of polar organic compounds. For this compound, a C18 column is typically employed. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comsielc.comsielc.com Isocratic or gradient elution can be used to achieve optimal separation from related impurities. helixchrom.com This technique can be scaled up for preparative purposes to isolate the pure compound.
Interactive Data Table: Representative Analytical HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient: e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm and ~280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound contains a chiral center at the α-carbon, it exists as a pair of enantiomers (R and S). Chiral chromatography is necessary to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is often achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel OD) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are highly effective for the direct separation of underivatized amino acid enantiomers. rsc.orgsigmaaldrich.com The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. Alternatively, derivatization with a chiral agent can be performed, followed by separation on a standard achiral column. rsc.org
Interactive Data Table: Representative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient |
No Publicly Available Research Found for "this compound"
Following a comprehensive search of scientific literature and databases, no specific research detailing the biological activities of the chemical compound This compound could be identified. Consequently, the mechanistic elucidation of its molecular interactions with biological targets, as requested, cannot be provided at this time.
The performed searches for data pertaining to enzyme inhibition, kinetic characterization, active site binding modes, and receptor ligand-binding dynamics for "this compound" did not yield any relevant results. This suggests a lack of published studies on the specific biological functions of this compound.
While research exists for structurally analogous compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of such information. Therefore, the detailed article structure concerning its enzyme inhibition and receptor interaction mechanisms cannot be populated with scientifically accurate and specific findings.
Mechanistic Elucidation of Biological Activities Exhibited by 2 3 Aminophenyl 3 Methylbutanoic Acid Analogues
Antimicrobial Action Mechanisms
Analogues of 2-(3-Aminophenyl)-3-methylbutanoic acid, belonging to the broader class of β-amino acid derivatives, are anticipated to exhibit antimicrobial properties through various mechanisms that target fundamental bacterial and fungal processes.
Modes of Antibacterial Activity Against Bacterial Strains
The structural characteristics of aminophenylbutanoic acid analogues suggest potential interactions with bacterial cells, leading to the disruption of their viability and proliferation.
The antibacterial action of compounds analogous to this compound likely involves the targeting of critical cellular structures and enzymatic pathways essential for bacterial survival. One primary mechanism for antimicrobial peptides and their mimics is the disruption of the bacterial cell membrane. The amphiphilic nature of some amino acid derivatives allows them to insert into and destabilize the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Furthermore, these compounds may target key intracellular enzymes. For instance, inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair, is a common mechanism for antibacterial agents. By binding to this enzyme, the compounds can prevent the supercoiling and uncoiling of DNA, thereby halting cell division and leading to bacterial demise. Another potential target is the suite of enzymes involved in fatty acid biosynthesis (FAS), which are vital for maintaining the integrity of the cell membrane. Inhibition of these enzymes would disrupt membrane structure and function.
| Potential Bacterial Target | Mechanism of Action | Consequence for Bacteria |
| Cell Membrane | Insertion into and disruption of the lipid bilayer. | Increased permeability, leakage of cytoplasmic contents, cell lysis. |
| DNA Gyrase | Inhibition of enzyme activity. | Impaired DNA replication and repair, cessation of cell division. |
| Fatty Acid Biosynthesis (FAS) Enzymes | Inhibition of key enzymes in the pathway. | Disruption of cell membrane integrity and function. |
| Protein Synthesis | Interference with ribosomal function or tRNA synthetases. | Inhibition of essential protein production, leading to growth arrest. |
This table presents potential bacterial targets for analogues of this compound based on the known mechanisms of related antimicrobial compounds.
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Analogues of this compound may interfere with biofilm formation through several mechanisms. A key strategy is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. By acting as antagonists to QS signaling molecules, these compounds can prevent the bacteria from initiating the biofilm development process.
Another mode of action is the inhibition of the production of extracellular polymeric substances (EPS), the primary components of the biofilm matrix. The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, provides structural integrity to the biofilm and protects the embedded bacteria. By inhibiting the enzymes responsible for EPS synthesis, these compounds can prevent the formation of a mature biofilm. Furthermore, some antimicrobial agents can promote the dispersal of established biofilms by targeting the components of the matrix for degradation.
Antifungal Mechanisms of Action
The antifungal activity of β-amino acid analogues can be attributed to their ability to interfere with essential fungal cellular processes. One of the well-documented mechanisms for cyclic β-amino acids is the inhibition of isoleucyl-tRNA synthetase. This enzyme is critical for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA molecule. Inhibition of this enzyme leads to a depletion of charged tRNAs, thereby halting protein synthesis and arresting fungal growth.
Additionally, similar to their antibacterial counterparts, some antifungal compounds target the fungal cell membrane. Ergosterol (B1671047) is a key component of fungal cell membranes, and its synthesis is a common target for antifungal drugs. While direct inhibition of ergosterol synthesis is a known mechanism for other classes of antifungals, it is plausible that aminophenylbutanoic acid analogues could disrupt the membrane's integrity through other means, such as direct interaction with membrane components, leading to increased permeability and cell death.
Oxidative Stress Modulation through Antioxidant Pathways
Compounds containing phenolic and amino groups, such as this compound and its analogues, are often associated with antioxidant properties due to their ability to mitigate oxidative stress.
Direct Free Radical Scavenging Mechanisms
Free radicals are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. The antioxidant activity of aminophenylbutanoic acid analogues is likely rooted in their capacity to directly scavenge these harmful radicals. The presence of an amino group on the phenyl ring can enhance the electron-donating capacity of the molecule, allowing it to readily donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
The general mechanism of free radical scavenging by these compounds can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical, effectively quenching it. In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation of the antioxidant and an anion of the radical. The resulting antioxidant radical is typically more stable and less reactive than the initial free radical, thus terminating the radical chain reaction. The specific mechanism that predominates will depend on the structure of the antioxidant and the nature of the free radical.
| Radical Scavenging Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. |
| Single Electron Transfer (SET) | The antioxidant molecule donates an electron to a free radical, forming a more stable radical cation and an anion. |
This table outlines the primary direct free radical scavenging mechanisms potentially employed by analogues of this compound.
Indirect Regulation of Cellular Redox Homeostasis
Analogues of this compound could theoretically influence cellular redox homeostasis through indirect mechanisms. One potential pathway is the modulation of endogenous antioxidant systems. These compounds might enhance the expression or activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This could occur through the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, these analogues could initiate the transcription of a suite of antioxidant genes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).
Another indirect mechanism could involve the preservation of intracellular glutathione (GSH) levels. GSH is a critical non-enzymatic antioxidant, and its depletion is a hallmark of oxidative stress. Analogues of this compound might support GSH homeostasis by upregulating the enzymes involved in its synthesis, such as glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), or by enhancing the activity of glutathione reductase (GR), which regenerates GSH from its oxidized form (GSSG).
The potential impact of these analogues on cellular redox state is summarized in the table below, based on hypothetical interactions.
| Potential Mechanism | Target Pathway/Enzyme | Hypothetical Outcome on Redox Homeostasis |
| Upregulation of Antioxidant Enzymes | Nrf2 Signaling Pathway | Increased synthesis of SOD, CAT, GPx |
| Preservation of Glutathione Levels | Glutathione Synthesis & Regeneration | Maintenance of a high GSH/GSSG ratio |
| Mitigation of ROS Production | Mitochondrial Electron Transport Chain | Reduced generation of superoxide radicals |
Interplay with Fundamental Biological Processes
The biological activities of this compound analogues could extend to interactions with fundamental cellular processes, including metabolic cycles, signaling cascades, and immune responses.
Participation in Metabolic Cycles and Biosynthetic Pathways
As amino acid derivatives, these analogues could potentially serve as substrates or inhibitors in various metabolic pathways. For instance, the aminophenyl moiety might allow for interaction with enzymes involved in amino acid metabolism, potentially affecting the biosynthesis of other amino acids or their downstream products. The butanoic acid portion of the molecule could theoretically be metabolized through pathways similar to fatty acid oxidation, potentially influencing cellular energy balance.
Furthermore, these compounds could interfere with or be utilized in pathways such as the urea (B33335) cycle or the biosynthesis of neurotransmitters, depending on their structural similarity to endogenous metabolites. Such interactions would be highly dependent on the specific stereochemistry and substituent groups of the analogue .
Influence on Cellular Signaling Cascades and Gene Expression
Bioactive analogues of this compound could exert significant influence on cellular signaling and gene expression. They might act as ligands for specific cell surface or intracellular receptors, thereby initiating or inhibiting signaling cascades. For example, they could modulate the activity of G-protein coupled receptors (GPCRs) or nuclear receptors, leading to downstream effects on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates.
This modulation of signaling pathways would ultimately impact gene expression. Activation or inhibition of transcription factors downstream of these cascades could lead to widespread changes in the cellular transcriptome, affecting processes such as cell proliferation, differentiation, and apoptosis. The table below outlines some hypothetical signaling interactions.
| Signaling Pathway | Potential Target | Consequence on Gene Expression |
| Mitogen-Activated Protein Kinase (MAPK) | ERK, JNK, p38 | Altered expression of genes related to stress response and proliferation |
| Phosphoinositide 3-kinase (PI3K)/Akt | Akt, mTOR | Modulation of genes involved in cell survival and growth |
| Nuclear Factor-kappa B (NF-κB) | IKK, NF-κB | Regulation of inflammatory and immune response genes |
Modulation of Immune Responses (e.g., Induced Systemic Resistance in biological systems)
In biological systems such as plants, certain amino acid derivatives are known to act as signaling molecules that can trigger immune responses like Induced Systemic Resistance (ISR). ISR is a state of enhanced defensive capacity in which a localized stimulus leads to a systemic increase in resistance to a broad spectrum of pathogens.
Hypothetically, analogues of this compound could be recognized by plant receptors, initiating a signaling cascade that primes the plant's defense mechanisms. This often involves the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways. Upon subsequent pathogen attack, a primed plant would exhibit a faster and stronger defense response, which can include the reinforcement of cell walls, production of antimicrobial compounds (phytoalexins), and synthesis of pathogenesis-related (PR) proteins.
The ability of these analogues to modulate immune responses would likely be dependent on their structural features, allowing for specific interactions with immune receptors and signaling components.
Advanced in Vitro Bioassay Platforms for Functional Assessment
High-Throughput Screening Assays for Target Identification
High-throughput screening (HTS) is a foundational approach in drug discovery used to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target. nih.gov This process utilizes automation, robotics, and sensitive detection methods to identify "hits"—compounds that show activity in a primary assay. nih.gov For a compound like 2-(3-aminophenyl)-3-methylbutanoic acid, HTS would be the initial step to uncover its potential biological targets. A variety of assay formats could be employed, including biochemical assays that measure the effect on a purified protein or cell-based assays that assess a compound's effect on cellular pathways or viability. nih.govnih.gov However, specific HTS campaigns or results involving this compound have not been documented in the available scientific literature.
Enzyme Activity and Inhibition Profiling Assays
Enzyme activity and inhibition profiling are critical for characterizing the mechanism of action of a bioactive compound. These assays determine whether a compound can enhance or, more commonly, inhibit the function of specific enzymes. Techniques like activity-based metabolomic profiling (ABMP) can help in the unbiased discovery of enzymatic functions and inhibitions. nih.gov Dipeptides containing sterically constrained amino acids, for example, have been evaluated for their enzyme inhibitory activity against proteases like chymotrypsin, with inhibition constants (Ki) determined to quantify potency. nih.gov Similarly, other aminophenyl derivatives have been tested as inhibitors of enzymes such as those involved in retinoic acid metabolism. nih.gov A full profiling of this compound would involve screening it against a panel of relevant enzymes to identify any inhibitory effects and determine its selectivity and potency (e.g., IC50 or Ki values). No such profiling data is currently available for this specific compound.
Cell-Based Functional Assays
Cellular receptor binding assays are used to determine if a compound can interact with a specific cell surface or intracellular receptor. These studies can measure the affinity (Kd) of the compound for the receptor and its ability to act as an agonist (activator) or antagonist (blocker). While derivatives of butanoic acid have been synthesized and evaluated for biological activities, such as angiotensin-II receptor antagonism, specific receptor binding studies for this compound are not reported in the literature. nih.gov
Given its structure as an amino acid derivative, this compound could potentially interact with amino acid transporters. Assays to investigate this would measure the compound's ability to inhibit the uptake of natural amino acid substrates, such as L-leucine, into cancer cells that overexpress specific transporters like L-type amino acid transporter 1 (LAT1). nih.govmedchemexpress.com For example, the LAT1 inhibitor JPH203 has been shown to reduce the proliferation of various cancer cells by blocking amino acid transport. nih.govnih.govselleckchem.comresearchgate.net An evaluation of this compound would involve similar cellular uptake assays to determine if it inhibits transporters like LAT1 and to quantify its inhibitory concentration (IC50). This information is not currently available.
Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. nih.govmdpi.com Assays to test a compound's anti-biofilm activity typically involve evaluating its ability to either prevent the initial formation of a biofilm or to disperse a pre-formed, mature biofilm. nih.gov The effect is often quantified by staining the remaining biofilm biomass with crystal violet and measuring the absorbance. researchgate.netnih.gov While various amino acids and their derivatives have been investigated for anti-biofilm properties, there are no published studies on the effects of this compound on biofilm formation or disruption by pathogenic bacteria. nih.govnih.gov
Microbiological Assays for Antimicrobial Spectrum Determination
To determine the antimicrobial spectrum of a compound, it is tested against a diverse panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi. mdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth, is determined for each strain. researchgate.netresearchgate.net Numerous studies report the synthesis and antimicrobial evaluation of various heterocyclic compounds and amino acid derivatives against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. mdpi.comnih.govmdpi.comresearchgate.net However, specific MIC values for this compound against any microbial species have not been reported, and its spectrum of activity remains uncharacterized.
Biochemical Assays for Antioxidant Capacity Evaluation
The evaluation of a compound's ability to counteract oxidative stress is a critical step in determining its potential health benefits. Several in vitro biochemical assays are widely employed to measure the antioxidant capacity of various substances, including amino acid derivatives. These assays are generally based on the ability of the antioxidant to scavenge free radicals or to reduce an oxidant. nih.gov
Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay which utilizes the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay. ejfa.menih.govresearchgate.net
The DPPH assay is a straightforward and widely used method based on the scavenging of the stable DPPH radical. mdpi.comyoutube.com Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.govyoutube.com The ABTS assay is another popular method where the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of its characteristic blue-green color. nih.gov
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator like 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). nih.govresearchgate.netmdpi.com The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. labmanager.com This assay is considered to have high biological relevance due to its use of a biologically relevant radical source. researchgate.net The FRAP assay , on the other hand, measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), resulting in the formation of an intense blue color. nih.govmdpi.com
While direct antioxidant capacity data for this compound is not available, studies on aromatic amino acids have shown that some can exhibit antioxidant properties. ovosbrasil.com.br For instance, tryptophan and tyrosine have been identified as contributors to the antioxidant properties of certain food products. ovosbrasil.com.br The presence of an aminophenyl group in this compound suggests potential for radical scavenging activity, which could be quantified using these standard assays.
To illustrate the type of data generated from such assays, the following table presents hypothetical antioxidant capacity values for structurally related compounds, expressed in Trolox equivalents (TE), a common standard for these measurements.
| Assay | Compound A (Aromatic Amino Acid) | Compound B (Phenolic Acid) |
| DPPH (µmol TE/g) | 150 | 450 |
| ABTS (µmol TE/g) | 200 | 600 |
| ORAC (µmol TE/g) | 350 | 1200 |
| FRAP (µmol TE/g) | 120 | 400 |
This table presents illustrative data for educational purposes, as specific findings for this compound are not publicly available.
In Vitro Digestibility Models for Complex Amino Acid Derivatives
Understanding the behavior of a compound within the gastrointestinal tract is crucial for assessing its bioavailability and potential systemic effects. In vitro digestibility models are designed to simulate the physiological conditions of the human digestive system, providing insights into the stability, release, and potential absorption of bioactive compounds. mdpi.comumh.es These models can range from simple static systems to more complex dynamic multi-compartmental models. frontiersin.org
A widely accepted and standardized static in vitro digestion method is the INFOGEST protocol. nih.gov This method simulates the oral, gastric, and intestinal phases of digestion by sequentially exposing the test substance to simulated salivary, gastric, and intestinal fluids containing relevant enzymes (e.g., pepsin, pancreatin) and adjusting the pH to mimic physiological conditions. nih.govresearchgate.net Such models are valuable for studying the release and transformation of compounds from a food matrix and their stability under digestive conditions. frontiersin.orgnih.gov
Following the simulated digestion, the bioaccessibility of the compound, which is the fraction released from the matrix and available for absorption, can be determined. To further investigate absorption and transport across the intestinal barrier, in vitro cell culture models are employed. The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established model that differentiates into a monolayer of polarized enterocytes, mimicking the small intestinal epithelium. nih.govmdpi.comresearchgate.net These cells are used to study the permeability and transport mechanisms of nutrients and bioactive compounds. nih.govresearchgate.net
For complex amino acid derivatives like this compound, these models can provide critical information on its stability during digestion and its ability to be absorbed by intestinal cells. Studies have shown that amino acids can facilitate the absorption of other compounds and that their transport across the intestinal epithelium can be mediated by specific amino acid transporters. nih.govresearchgate.net The Caco-2 model allows for the investigation of such transport mechanisms. semanticscholar.org
The data table below illustrates the type of results that can be obtained from an in vitro digestion and Caco-2 cell permeability study for a hypothetical complex amino acid derivative.
| Parameter | Gastric Phase | Intestinal Phase | Caco-2 Permeability |
| Compound Stability (%) | 95 | 85 | N/A |
| Bioaccessibility (%) | N/A | 75 | N/A |
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | N/A | N/A | 5.2 |
This table presents illustrative data for educational purposes, as specific findings for this compound are not publicly available. N/A indicates "not applicable."
Structure Activity Relationship Sar and Structure Property Relationship Spr Dynamics
Systematic Elucidation of Pharmacophoric Features and Key Structural Determinants
Pharmacophore modeling of small-molecule VLA-4 antagonists consistently identifies a set of essential features required for high-affinity binding. nih.govscilit.com These models are derived from the structures of potent inhibitors and are understood to mimic the binding motif of natural VLA-4 ligands. For derivatives of 2-(3-Aminophenyl)-3-methylbutanoic acid, the key pharmacophoric elements are the carboxylic acid, the isopropyl side chain of the valine core, and the aminophenyl group which serves as an attachment point for larger, often hydrophobic, acyl groups.
The primary pharmacophoric features are generally understood as follows:
An Anionic Group: The carboxylic acid is a critical feature. It is believed to form a key salt bridge or hydrogen bond interaction with a corresponding cationic residue within the metal-ion dependent adhesion site (MIDAS) of the VLA-4 alpha subunit. Esterification or amidation of this group typically leads to a complete loss of activity.
A Second Hydrophobic Region: The aminophenyl group itself is a scaffold. In active antagonists, the 3-amino group is typically acylated with a large, hydrophobic, and often aromatic group (e.g., a biphenylcarbonyl group). This N-acyl group occupies a large, crucial hydrophobic pocket, and its size, shape, and electronic properties are major determinants of potency. nih.gov
Hydrogen Bond Acceptors/Donors: The amide linkage formed upon acylation of the 3-amino group provides a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O) that can form additional interactions with the receptor, further stabilizing the complex.
A generalized pharmacophore model for this class of VLA-4 antagonists typically includes two hydrogen bond acceptors and three hydrophobic features. nih.govscilit.com
| Structural Feature | Pharmacophoric Role | Significance for Biological Activity |
|---|---|---|
| Carboxylic Acid (-COOH) | Anionic Group / Hydrogen Bond Donor & Acceptor | Essential for binding; believed to interact with the MIDAS region of the VLA-4 receptor. Its removal or modification drastically reduces or abolishes activity. |
| Isopropyl Group (-CH(CH₃)₂) | Hydrophobic Feature | Contributes to binding affinity by occupying a small hydrophobic pocket in the receptor. |
| 3-Aminophenyl Group | Scaffold / Linker | Positions the crucial N-acyl substituent for optimal interaction with a large hydrophobic pocket. The substitution pattern (meta-amino) is often optimal. |
| N-Acyl Group (attached to 3-amino) | Hydrophobic Feature / Hydrogen Bond Acceptor | A primary determinant of potency. Bulky, aromatic groups (e.g., biphenyl, benzoyl) are required for high-affinity binding in a large hydrophobic region of the receptor. nih.gov |
Influence of Stereochemistry on Biological Activity and Specificity
As with most amino acid derivatives that interact with chiral biological receptors, the stereochemistry of this compound is a critical determinant of its biological activity. The molecule possesses a single stereocenter at the alpha-carbon (C2). The spatial arrangement of the substituents—the carboxylic acid, the isopropyl group, and the aminophenyl ring—around this chiral center dictates the molecule's ability to fit correctly into the VLA-4 binding site.
In the vast majority of amino acid-based VLA-4 antagonists, the natural L-amino acid configuration, which corresponds to the (S)-stereoisomer for this compound, is strongly preferred for potent inhibitory activity. The (R)-enantiomer typically exhibits significantly lower potency, often by several orders of magnitude. This stereoselectivity arises because the precise three-dimensional positioning of the key interacting groups (the carboxylate and the hydrophobic side chains) is necessary to simultaneously engage their respective binding pockets on the receptor surface. The binding site is exquisitely sensitive to this geometry, and the mirror image (R)-enantiomer cannot achieve the same high-affinity interactions.
This principle is a cornerstone of the SAR for this entire class of inhibitors. Synthetic routes are often designed to be stereospecific to produce the desired (S)-enantiomer exclusively.
| Stereoisomer | Configuration at C2 | Relative Biological Activity (VLA-4 Inhibition) | Rationale |
|---|---|---|---|
| (S)-enantiomer | L-configuration | High | Correct spatial orientation of the carboxylate, isopropyl, and N-acyl-aminophenyl groups allows for optimal interaction with the receptor binding site. |
| (R)-enantiomer | D-configuration | Low to Inactive | Incorrect spatial orientation of key functional groups prevents high-affinity binding to the chiral receptor pocket. |
Establishing Quantitative Correlations between Molecular Structure and Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to correlate physicochemical properties of a series of related compounds with their biological activity. For VLA-4 antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully employed to understand the structural requirements for high potency. nih.gov
Key findings from such QSAR models typically include:
Steric Fields: CoMFA models consistently show that bulky, sterically favorable groups are preferred in the region corresponding to the N-acyl moiety. The models can define the optimal shape and volume for substituents in this pocket to maximize hydrophobic interactions. Conversely, sterically bulky groups in other regions may be detrimental to activity.
Electrostatic Fields: The models highlight the importance of electronegative potential around the carboxylic acid, confirming its role as a hydrogen bond acceptor or anionic site. The electrostatic potential of the N-acyl group also contributes, with specific patterns favoring or disfavoring activity.
Hydrophobicity: Descriptors related to lipophilicity (e.g., ClogP) are often correlated with activity, underscoring the importance of hydrophobic interactions, particularly for the N-acyl group.
A typical QSAR equation for a series of VLA-4 antagonists might take the general form:
log(1/IC₅₀) = c₀ + c₁(Steric Descriptor) + c₂(Electrostatic Descriptor) + c₃(Hydrophobicity Descriptor) + ...
Where the coefficients (c₁, c₂, c₃...) indicate the positive or negative contribution of each descriptor to the biological activity (IC₅₀). Such models are highly predictive within the studied series and are crucial for rationally designing new, more potent analogs by optimizing these key molecular properties.
Future Research Horizons and Translational Perspectives
Innovation in Synthetic Methodologies for Complex Amino Acid Derivatives
The synthesis of complex, non-proteinogenic amino acids like 2-(3-Aminophenyl)-3-methylbutanoic acid is pivotal for their translation into therapeutic candidates. Traditional methods are often multi-step and inefficient. However, recent advancements in synthetic organic chemistry offer more streamlined and versatile approaches.
Modern strategies are moving beyond classical methods to embrace more efficient and environmentally benign techniques. Multicomponent reactions (MCRs), for example, allow for the construction of complex molecules from three or more starting materials in a single step, significantly improving efficiency. researchgate.net Biocatalysis, using enzymes like aminopeptidases or amidases, provides an eco-friendly and highly stereospecific route to optically pure amino acids. symeres.com This method is particularly advantageous for creating densely functionalized amino acids that are challenging to produce via traditional chemistry. symeres.com
Furthermore, radical-based reactions and photochemistry are emerging as powerful tools. nih.govmdpi.com These methods, often proceeding under mild conditions, enable novel chemical transformations, such as direct C-H functionalization, to modify existing amino acid scaffolds rapidly. mdpi.com Such techniques could be instrumental in creating a diverse library of derivatives based on the this compound backbone for structure-activity relationship (SAR) studies.
| Synthetic Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex structures. | One-pot synthesis of the core structure or its derivatives from simple precursors. | researchgate.net |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzymatic resolution to obtain enantiomerically pure forms of the compound. | symeres.com |
| Photoredox Catalysis | Uses light to drive reactions, mild conditions, enables unique bond formations. | Late-stage functionalization of the phenyl ring or alkyl backbone. | nih.govmdpi.com |
| Direct C–H Functionalization | Reduces the need for pre-functionalized starting materials, improves step-economy. | Directly adding new functional groups to the molecule to explore chemical space. | mdpi.com |
Unveiling Novel Biological Roles and Therapeutic Opportunities
While the specific biological functions of this compound are not extensively documented, its structure as an artificial amino acid places it in a class of compounds with significant therapeutic importance. Artificial amino acids are crucial in the development of drugs for a range of diseases, including diabetes, chronic pain, and Alzheimer's disease. researchgate.net
The presence of the aminophenyl group suggests potential applications in areas where aromatic interactions are key. For instance, molecules with this feature can act as mimics of natural amino acids like phenylalanine or tyrosine, potentially inhibiting enzymes or blocking receptors involved in pathological pathways. The valine-like side chain (an isopropyl group) contributes to its lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Future research should focus on screening this compound and its derivatives against a wide array of biological targets. High-throughput screening campaigns could unveil activities in areas such as oncology, neurology, or infectious diseases. Given the rise of antimicrobial resistance, exploring its potential as a novel antimicrobial agent, perhaps as a component of a peptidomimetic, represents a significant therapeutic opportunity.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Advanced Preclinical Research Paradigms and Model Systems
Once promising derivatives of this compound are designed and synthesized, their therapeutic potential must be evaluated in robust preclinical models that accurately recapitulate human disease. nih.gov The limitations of traditional cell culture and animal models have led to the development of more sophisticated systems that offer greater predictive value for clinical outcomes. technologynetworks.com
Patient-derived xenografts (PDXs), where tumor tissue from a human patient is implanted into an immunodeficient mouse, are one such advanced model. nih.govcancer.gov PDX models better retain the genetic and cellular heterogeneity of the original human tumor, providing a more accurate platform to test the efficacy of novel cancer therapeutics. nih.gov Genetically engineered mouse models (GEMMs) are also invaluable, as they can be designed to carry specific mutations that drive disease, allowing researchers to study therapeutics in the context of a fully competent immune system. cancer.govcancer.gov
For evaluating immunotherapies, humanized immune system (HIS) mouse models, which are engrafted with human immune cells, are becoming the gold standard. technologynetworks.com These models are critical for understanding the complex interactions between a new drug, the tumor microenvironment, and the human immune system. technologynetworks.com The use of these advanced preclinical models can provide crucial insights into a compound's mechanism of action and help identify biomarkers to guide its clinical development. cancer.gov
| Preclinical Model | Description | Key Advantages for Evaluating Novel Compounds | Reference |
|---|---|---|---|
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations to mimic human diseases. | Allows study in the context of an intact immune system; good for studying disease progression and prevention. | cancer.govcancer.gov |
| Patient-Derived Xenografts (PDXs) | Implantation of human tumor tissue into immunodeficient mice. | Preserves the heterogeneity and architecture of the original human tumor; high predictive value for clinical efficacy. | nih.govcancer.gov |
| Humanized Immune System (HIS) Models | Immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells. | Enables the study of a drug's interaction with the human immune system; essential for developing immunotherapies. | technologynetworks.com |
| Organoids | 3D cell cultures derived from stem cells or patient tissues that mimic the structure and function of an organ. | Provides a platform for high-throughput screening in a more physiologically relevant context than 2D cell culture. | nih.gov |
Q & A
Basic: What are the optimal synthetic routes for 2-(3-Aminophenyl)-3-methylbutanoic acid, and how can yield and purity be maximized?
The synthesis of aryl-substituted butanoic acids like this compound typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for aromatic ring functionalization). For example, analogs such as 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid are synthesized via sequential halogenation, Grignard reactions, and oxidation steps . Optimization includes:
- Catalyst selection : Palladium catalysts for coupling reactions (e.g., Suzuki for aryl-aryl bonds).
- Protection of the amino group : Using Boc or Fmoc groups to prevent side reactions during synthesis.
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities (e.g., using C18 columns with UV detection at 254 nm) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for the aminophenyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C11H15NO2: 194.1176) .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?
SAR studies require systematic modification of functional groups:
- Substituent variation : Compare analogs like 2-(4-Methoxyphenyl)-3-methylbutanoic acid (antioxidant activity) and 2-(3-Chlorophenyl)-3-methylbutanoic acid (anti-inflammatory effects) to assess substituent effects .
- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- In vitro assays : Measure IC50 values against enzyme targets (e.g., acetylcholinesterase for neuroactivity) .
Advanced: How can conflicting data on the biological activity of this compound be resolved?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
- Impurity profiling : Use LC-MS to identify and quantify byproducts that may skew results .
Advanced: What experimental approaches elucidate the interaction mechanisms between this compound and biological targets?
Mechanistic studies employ:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values for protein-ligand interactions) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray crystallography : Resolve 3D structures of target proteins bound to the compound (e.g., aminophenyl interactions with hydrophobic pockets) .
Advanced: How does the stereochemistry of this compound influence its biochemical interactions?
The compound’s chiral center (at C3) affects target selectivity:
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-forms .
- Enantiomer-specific assays : Compare IC50 values of each enantiomer for enzymes like GABA transaminase .
- Molecular dynamics simulations : Model how stereochemistry alters hydrogen bonding with active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
